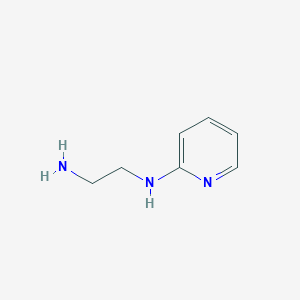

N1-(Pyridin-2-yl)ethane-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHXIJJQIJKFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328456 | |

| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74764-17-3 | |

| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyridin-2-yl)amino]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification and Ligand Design Principles

N1-(Pyridin-2-yl)ethane-1,2-diamine, with the chemical formula C7H11N3, is an organic compound that features a pyridine (B92270) ring attached to an ethylenediamine (B42938) backbone. nih.govamericanelements.com This structure categorizes it as a diamine. The molecule possesses three nitrogen atoms, each with the potential to donate a lone pair of electrons, classifying it as a potential multidentate ligand in coordination chemistry. nih.gov

The design of this ligand is relatively simple yet elegant. It combines the rigid, aromatic pyridine ring with the flexible aliphatic ethylenediamine chain. This combination of a pyridine nitrogen and two amine nitrogens allows it to bind to a single metal center through multiple coordination sites, a process known as chelation. The resulting metal complexes often exhibit enhanced stability compared to complexes with monodentate ligands.

The principles of ligand design involving this scaffold can be expanded by modifying the core structure. For instance, the addition of more pyridyl groups to the ethylenediamine backbone, as seen in related compounds like N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine and N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine, creates ligands with higher denticity (more coordination sites). ontosight.ai This increased number of donor atoms allows for the formation of even more stable and structurally diverse metal complexes. ontosight.ai The flexibility of the ethylenediamine backbone allows these ligands to adapt to the preferred coordination geometries of various metal ions.

Overview of Research Significance and Applications

Condensation and Reduction Strategies

A prevalent method for synthesizing these pyridine-containing diamines involves the formation of a Schiff base, followed by a reduction step. This two-step process is efficient for creating both symmetric and asymmetric products.

Schiff Base Formation and Subsequent Reduction

The initial step in this strategy is the condensation reaction between a pyridine-based aldehyde or ketone and a diamine, resulting in the formation of a C=N double bond, characteristic of a Schiff base or imine. wikipedia.org This intermediate is then reduced to the corresponding saturated diamine.

The reaction between pyridine-2-carbaldehyde and ethane-1,2-diamine is a classic example of Schiff base formation. This condensation reaction typically proceeds by mixing the two reactants in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature or with gentle heating. The reaction leads to the formation of an imine intermediate. Depending on the stoichiometry of the reactants, either a mono- or bis-Schiff base can be formed. For the synthesis of this compound, a 1:1 molar ratio is theoretically required.

Following the formation of the Schiff base, the C=N double bond is reduced to a C-N single bond. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and mild reaction conditions. researchgate.netajrconline.org The reduction is typically carried out in a protic solvent like methanol. researchgate.net This method is advantageous as it often produces high yields of the secondary amine, ranging from 91-99%, and does not affect other reducible groups like nitro and chloro substituents. researchgate.net The use of sodium borohydride is a well-established and convenient method for preparing secondary amines from their corresponding Schiff bases. ajrconline.org While other reducing agents like sodium cyanoborohydride can be used, they may introduce toxic byproducts such as cyanide. google.com

Condensation for Schiff Base Ligands (e.g., (N1E,N2E)-N1,N2-bis(pyridin-2-ylmethylene)ethane-1,2-diamine)

The condensation of pyridine-2-carbaldehyde with ethane-1,2-diamine can also be controlled to produce the symmetrical bis-Schiff base ligand, (N1E,N2E)-N1,N2-bis(pyridin-2-ylmethylene)ethane-1,2-diamine. researchgate.net This is typically achieved by using a 2:1 molar ratio of the aldehyde to the diamine. These tetradentate Schiff base ligands are of significant interest in coordination chemistry for their ability to form stable complexes with various metal ions. researchgate.netresearchgate.netnih.gov The synthesis is often straightforward, involving the mixing of the reactants in an appropriate solvent.

Alkylation Approaches

An alternative synthetic route to this compound and its derivatives is through the direct alkylation of a diamine with a suitable pyridine-containing alkylating agent.

Nucleophilic Substitution with Pyridin-2-ylmethyl Chloride

This method involves the reaction of a diamine, such as ethane-1,2-diamine, with pyridin-2-ylmethyl chloride (also known as 2-picolyl chloride). The reaction proceeds via a nucleophilic substitution mechanism, where the amine groups of the diamine act as nucleophiles, displacing the chloride from the pyridin-2-ylmethyl chloride. The stoichiometry of the reactants can be adjusted to control the degree of alkylation, allowing for the synthesis of mono-, di-, tri-, or tetra-substituted products. For instance, reacting ethane-1,2-diamine with one equivalent of pyridin-2-ylmethyl chloride would favor the formation of this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Pyridine-2-carbaldehyde | Ethane-1,2-diamine | Schiff Base Intermediate | Condensation |

| Schiff Base Intermediate | Sodium Borohydride | This compound | Reduction |

| Pyridine-2-carbaldehyde (2 eq.) | Ethane-1,2-diamine (1 eq.) | (N1E,N2E)-N1,N2-bis(pyridin-2-ylmethylene)ethane-1,2-diamine | Condensation |

| Ethane-1,2-diamine | Pyridin-2-ylmethyl Chloride | This compound | Alkylation |

Specialized Synthetic Pathways for Analogues and Related Compounds

The synthesis of analogues and related structures to this compound often requires specific and optimized pathways. These methods are tailored to introduce desired functional groups and structural motifs, starting from readily available precursors.

Hydrogenation of Nitriles (e.g., Iminodiacetonitrile for N1-(2-aminoethyl)ethane-1,2-diamine)

A key analogue, N1-(2-aminoethyl)ethane-1,2-diamine, also known as diethylenetriamine (B155796) (DETA), can be efficiently prepared through the hydrogenation of iminodiacetonitrile. google.comgoogle.com This process represents a significant industrial method for producing polyamines. The reaction involves the reduction of the nitrile groups to primary amines.

The synthesis is typically carried out in a high-pressure hydrogenation reactor. google.com Iminodiacetonitrile is dissolved in an appropriate organic solvent, and the hydrogenation is performed in the presence of a catalyst, often a Raney metal catalyst like Raney cobalt or Raney nickel. google.com To enhance the efficiency and selectivity of the reaction, as well as the lifespan of the catalyst, several additives and stabilizers are employed. These can include an ion exchange resin (typically a strongly basic anion exchange resin) and a stabilizer for the iminodiacetonitrile, such as a molecular sieve. google.com The presence of these agents helps to inhibit the decomposition of the starting material and removes potential catalyst poisons. google.comgoogle.com

The reaction conditions are carefully controlled to optimize the yield of the desired product and minimize the formation of byproducts like piperazine. google.com Key parameters include temperature and pressure, which are typically maintained within specific ranges.

Table 1: Reaction Conditions for Hydrogenation of Iminodiacetonitrile

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 50–150 °C (preferably 70–90 °C) | google.comgoogle.com |

| Pressure | 5–25 MPa (preferably 9–14 MPa) | google.comgoogle.com |

| Catalyst | Hydrogenation catalyst (e.g., Raney cobalt) | google.com |

| Solvent | Organic solvent (e.g., N,N-dimethylformamide) | google.com |

This method provides a robust pathway to N1-(2-aminoethyl)ethane-1,2-diamine, a structurally related and commercially important polyamine. google.comgoogle.com

General Preparation Methods for Substituted Pyridin-2-amines

The synthesis of substituted pyridin-2-amines, the core of the title compound, can be achieved through various strategies. These methods can be broadly categorized into the construction of the pyridine (B92270) ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.

One prominent method involves building the pyridine ring from acyclic starting materials. For instance, multi-substituted pyridines, including 3-cyano-2-aminopyridines, can be synthesized from ylidenemalononitriles. nih.gov These reactions can proceed under mild, solvent-free conditions at room temperature, offering a facile route to highly functionalized pyridine systems. nih.gov Another classical approach is the Hantzsch pyridine synthesis, which provides access to highly substituted pyridines. illinois.edu

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing the amino group onto a pyridine scaffold. The Buchwald-Hartwig amination, for example, can be used to couple an amine with a halogenated pyridine, such as 4-chloro-7-azaindole. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and chemoselectivity, especially when multiple reactive sites are present on the pyridine ring. nih.gov

Furthermore, N-aminopyridinium salts serve as versatile intermediates for the synthesis of substituted pyridines. nih.gov These salts can be prepared through several routes, including the electrophilic amination of pyridine derivatives using reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov Another pathway to these salts is the condensation of pyrylium (B1242799) salts with hydrazines. nih.gov

The direct condensation of a primary amine with a carbonyl compound can lead to the formation of a Schiff base, which is a common feature in many synthetic routes. For example, the reaction of 2-aminopyridine (B139424) with benzaldehyde (B42025) yields N-benzylidenepyridine-2-amine. ijcrcps.com While this illustrates a derivatization, the underlying principles of amine-carbonyl condensation are fundamental in building more complex structures.

Table 2: Selected Synthetic Methods for Substituted Pyridin-2-amines

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| From Ylidenemalononitriles | Enamines, primary amines | Mild, solvent-free, room temperature | nih.gov |

| Buchwald-Hartwig Amination | Halogenated pyridines, amines | Palladium-catalyzed, high functional group tolerance | nih.gov |

| From N-aminopyridinium salts | Pyridine derivatives, aminating reagents | Access to a variety of substituted pyridines | nih.gov |

These diverse synthetic strategies underscore the flexibility chemists have in accessing this compound and its derivatives, enabling the synthesis of a wide range of structures for various scientific investigations.

Advanced Computational Studies on N1 Pyridin 2 Yl Ethane 1,2 Diamine and Its Metal Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N1-(Pyridin-2-yl)ethane-1,2-diamine and its metal complexes at the atomic level.

Optimization of Structural Parameters

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. This process, known as geometry optimization, provides precise information about bond lengths, bond angles, and dihedral angles. For metal complexes of this compound, DFT can accurately predict the coordination geometry around the metal center.

For instance, in a study of a palladium(II) complex with a related N,N'-chelate ligand, DFT calculations were used to determine the optimized structure, revealing a square planar geometry. The calculated bond lengths and angles showed excellent agreement with experimental X-ray diffraction data researchgate.net. While specific DFT-optimized parameters for this compound complexes are not extensively documented in the literature reviewed, theoretical calculations on similar structures provide a reliable framework for understanding their geometry.

Below is a representative table of DFT-calculated structural parameters for a hypothetical metal complex of this compound, based on typical values found in related structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Metal-N(pyridine) | 2.0 - 2.2 Å |

| Bond Length | Metal-N(amine) | 2.0 - 2.2 Å |

| Bond Angle | N(pyridine)-Metal-N(amine) | 80-90° |

| Dihedral Angle | C-N-C-C (ethane backbone) | 50-60° |

Note: These values are illustrative and can vary depending on the metal ion and the specific DFT functional and basis set used.

Prediction of Structure-Property Relationships

DFT is also employed to predict a wide range of molecular properties based on the optimized electronic structure. These properties include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electronic properties like reactivity, stability, and spectral characteristics.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For pyridine (B92270) derivatives, DFT calculations have been successfully used to correlate these quantum chemical parameters with their observed chemical behavior researchgate.net.

For metal complexes of this compound, DFT can elucidate how coordination to a metal ion alters the electronic properties of the ligand. For example, coordination can lead to a redistribution of electron density and a change in the HOMO-LUMO gap, which can influence the complex's potential applications in catalysis or as a therapeutic agent.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the behavior of molecules over time and their interactions with biological macromolecules, respectively.

Investigation of Molecular Targets and Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for identifying potential molecular targets for a ligand and understanding the nature of their interactions.

For derivatives of this compound, molecular docking studies have been performed to investigate their potential as therapeutic agents. For instance, pyridine derivatives have been docked against various protein targets, including those from viruses and cancer cells, to assess their inhibitory potential nih.govnih.govmdpi.com. These studies have identified key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.

A study on a related {N1-[2-(amino)ethyl]ethane-1,2-diamine}-[tris(oxido)]-molybdenum(VI) complex explored its potential as an antiviral agent through molecular docking against the main protease (Mpro) of SARS-CoV-2, HIV, and Polio viruses researchgate.net. The simulations revealed that the complex could fit into the active sites of these viral proteases, forming stable interactions.

Evaluation of Binding Energies and Inhibition Constants

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity between a ligand and its target. This is typically expressed as a binding energy (ΔG), with more negative values indicating a stronger interaction. From the binding energy, the inhibition constant (Ki) can be calculated, which represents the concentration of an inhibitor required to produce half-maximum inhibition sciencesnail.com.

In the aforementioned study of the molybdenum(VI) complex, the calculated binding energies and inhibition constants indicated a strong potential for antiviral activity researchgate.net.

| Viral Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| SARS-CoV-2 Mpro | -9.9 | 6.539 |

| HIV virus | -8.8 | 5.113 |

| Polio virus | -8.4 | 4.237 |

Data from a study on a related diamine complex, illustrating the type of information obtained from molecular docking. researchgate.net

These computational predictions are valuable for prioritizing compounds for further experimental testing. For example, pyridine-2-yl urea derivatives have been identified as potent inhibitors of ASK1 kinase, with low nanomolar IC50 values that were rationalized through binding free energy calculations nih.gov.

Analysis of Intermolecular Interactions

The way molecules interact with each other in the solid state determines their crystal packing and influences their physical properties. Computational methods can be used to analyze these non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

For compounds containing pyridine and amine functionalities like this compound, hydrogen bonding is a particularly important intermolecular interaction. A study on the crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, a closely related compound, revealed the presence of strong dual N—H⋯N hydrogen bonds that lead to the formation of dimers nih.gov.

The following table summarizes the types of intermolecular interactions that are expected to be significant in the crystal structure of this compound and its metal complexes.

| Interaction Type | Description |

| Hydrogen Bonding | Occurs between the N-H groups of the diamine and the nitrogen atom of the pyridine ring or other acceptor atoms. |

| π-π Stacking | Involves the stacking of the aromatic pyridine rings, contributing to the stability of the crystal structure. |

| van der Waals Forces | Weak, non-specific interactions that are present between all atoms and contribute to the overall cohesion of the crystal. |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This is achieved by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is defined as the region where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules in the crystal.

The surface is typically mapped with various properties to highlight different aspects of the intermolecular contacts. One of the most common properties is the normalized contact distance (dnorm), which is based on the distance from any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm value can be negative or positive, indicating intermolecular contacts that are shorter or longer than the van der Waals separation, respectively.

Red regions on the dnorm map signify close contacts, often corresponding to hydrogen bonds and other strong intermolecular interactions.

White regions indicate contacts around the van der Waals separation.

Blue regions represent longer contacts with minimal interaction.

For metal complexes of this compound, Hirshfeld surface analysis would reveal the key contact points between adjacent molecules. For instance, in a hypothetical complex, prominent red spots might appear around the amine hydrogens and the pyridine nitrogen, indicating their involvement in hydrogen bonding, which plays a significant role in the supramolecular assembly. The shape and features of the Hirshfeld surface, such as grooves and bumps, also provide a qualitative understanding of the molecular packing.

Two-Dimensional Fingerprint Plots

Derived from the Hirshfeld surface, two-dimensional (2D) fingerprint plots provide a quantitative summary of the intermolecular contacts in a crystal. These plots represent a histogram of all (di, de) pairs over the entire Hirshfeld surface of a molecule. Each point on the plot corresponds to a specific type of contact, and the color of the point indicates the relative abundance of that contact.

A typical 2D fingerprint plot for a molecule involved in hydrogen bonding would show distinct "spikes" or "wings." The position and shape of these features are characteristic of the type of interaction. For instance, sharp spikes at low di and de values are characteristic of strong hydrogen bonds. The percentage contributions of different interactions can be summarized in a table, providing a clear and concise overview of the packing forces.

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| N···H/H···N | 25.5 |

| C···H/H···C | 15.2 |

| C···C | 5.8 |

| Other | 8.5 |

| (Note: The data in this table is hypothetical and serves as an illustrative example of how findings from 2D fingerprint plot analysis would be presented.) |

Together, Hirshfeld surface analysis and 2D fingerprint plots offer a comprehensive picture of the intermolecular interaction patterns in the solid state of this compound and its metal complexes, which is invaluable for understanding their crystal engineering and material properties.

Applications in Catalysis

Design of Metal-Ligand Catalytic Systems

The design of effective metal-ligand catalytic systems hinges on the ligand's ability to modulate the electronic and steric properties of the metal center. N1-(Pyridin-2-yl)ethane-1,2-diamine is an exemplary ligand in this regard due to its hybrid nature, combining a soft pyridine (B92270) N-donor with hard amine N-donors. This unique combination allows for the formation of stable five-membered chelate rings with metal ions, which is a crucial factor for catalytic activity.

Research has shown that this compound can form stable complexes with various transition metals, including zinc(II) and nickel(II). The pyridine moiety in the ligand structure is significant as it can participate in π-backbonding, which enhances the stability of transition metal complexes. This stability is a key feature in designing robust catalysts that can withstand demanding reaction conditions.

The versatility of the ethylenediamine (B42938) backbone, coupled with the electronic properties of the pyridine ring, allows for the creation of complexes with diverse coordination geometries. For instance, related ruthenium(II) complexes incorporating separate ethylenediamine and pyridyl-containing ligands have been synthesized to create catalysts for specific reactions. frontiersin.orgnih.govnih.gov These studies demonstrate that the N,N-donor ligands are firmly bound to the central metal ion and can labilize other parts of the complex, a critical aspect for catalytic turnover. frontiersin.orgnih.gov By combining these two functionalities into the single this compound ligand, chemists can design catalysts with a pre-organized and predictable coordination sphere, which is fundamental for developing new catalytic systems.

Table 1: Metal Complexes with this compound and Related Ligands

| Metal Ion | Ligand | Application | Reference |

|---|---|---|---|

| Zinc(II) | This compound | Catalysis, Material Science | |

| Nickel(II) | This compound | Catalysis, Material Science |

Enhancement of Reaction Efficiency and Selectivity in Organic Synthesis

The efficiency and selectivity of a catalytic reaction are paramount in organic synthesis. The ligand architecture plays a pivotal role in dictating these outcomes. Metal complexes of this compound and its analogues have shown potential in enhancing reaction rates and controlling stereochemistry.

A notable application is in hydride transfer reactions, which are fundamental in many organic transformations. Studies on analogous ruthenium(II) polypyridyl complexes, which feature either ethylenediamine or 2-(aminomethyl)pyridine as ligands, have demonstrated their ability to catalyze the reduction of NAD+ to 1,4-NADH using sodium formate as a hydride source. frontiersin.orgnih.govnih.gov The electronic effects of the bidentate amine ligands were found to be crucial for the reactivity of these complexes. frontiersin.orgnih.gov

Specifically, complexes with more flexible, electron-donating amine ligands like ethylenediamine were found to be more reactive than those with rigid, π-accepting ligands. frontiersin.orgnih.gov The this compound ligand combines the electron-donating nature of the ethylenediamine moiety with the electronic properties of the pyridine ring, suggesting that its metal complexes could be highly effective catalysts for such reduction reactions. By fine-tuning the ligand structure, it is possible to control the electronic environment around the metal center, thereby enhancing the efficiency of the catalytic cycle.

The catalytic performance in the reduction of NAD+ is summarized in the table below, highlighting the influence of the ligand on the reaction.

Table 2: Catalytic Reduction of NAD+ by Ruthenium(II) Complexes

| Complex | Key Ligands | Catalytic Activity | Reference |

|---|---|---|---|

| [RuII(terpy)(en)Cl]Cl | terpyridine, ethylenediamine | High reactivity in NAD+ reduction | frontiersin.orgnih.gov |

| [RuII(terpy)(ampy)Cl]Cl | terpyridine, 2-(aminomethyl)pyridine | Catalyzes NAD+ reduction | frontiersin.orgnih.govnih.gov |

Development of Novel Catalysts for Industrial Processes

The development of novel catalysts for large-scale industrial processes is a significant goal in chemistry, aiming for more sustainable and efficient manufacturing. The properties of this compound and its metal complexes suggest their potential in this arena. The stability of the metal complexes is a critical factor for industrial applications, where catalysts are often required to function under harsh conditions for extended periods.

While direct industrial applications of catalysts based on this compound are still emerging, research into related systems provides a strong basis for their potential. For example, nickel complexes containing ethylenediamine have been investigated as precursors for catalysts in CO2 methanation, a process of significant industrial interest for producing synthetic natural gas. mdpi.com These studies show that the ligand structure and the resulting complex composition can influence the formation and activity of the final catalytic material. mdpi.com

The versatility of the this compound ligand allows for the synthesis of a wide range of metal complexes with tailored properties. By systematically modifying the ligand or the metal center, it is possible to develop catalysts with improved activity, selectivity, and stability for specific industrial processes. The ease of synthesis and modification of such ligands makes them attractive candidates for the development of the next generation of industrial catalysts.

Applications in Material Science

Synthesis of Advanced Materials

The chemical architecture of N1-(Pyridin-2-yl)ethane-1,2-diamine makes it an effective component in the creation of advanced functional materials, particularly hybrid organic-inorganic and molecular materials with specific optical and electronic properties.

Researchers have successfully used 2-(2-aminoethyl)pyridine (2-AEP) to synthesize two-dimensional (2D) metal-organic hybrid materials. acs.orgnih.gov One prominent example is a lead iodide hybrid with the composition (2-AEP)₂PbI₄. acs.orgnih.gov In this material, the 2-AEP cation forms an organic bilayer characterized by a face-to-face stacking arrangement. acs.orgnih.gov This specific orientation promotes π-π interactions between the neighboring pyridyl rings, a feature that is critical for achieving charge transport through the layers, potentially overcoming the typically poor transport properties of 2D hybrids. acs.orgnih.gov The development of such materials is significant for potential applications in solar absorbers and other optoelectronic devices. acs.orgnih.gov

In another area of advanced materials, 2-(2-aminoethyl)pyridine serves as a building block for molecular crystals with nonlinear optical (NLO) properties. When reacted with 7,7,8,8-tetracyanoquinodimethane (TCNQ), it forms a disubstituted compound, bis-(2-(2-aminoethyl)pyridino)dicyanoquinodimethane. researchgate.net This material exhibits strong fluorescence in both solid form and in solution. researchgate.net Notably, the resulting crystal structure demonstrates strong second-harmonic generation (SHG), a key NLO property, which is attributed to cooperative effects from noncovalent interactions and hydrogen bonding within the lattice. researchgate.net Such materials are of interest for applications in optical and electroluminescent devices. researchgate.net

Table 1: Properties of Advanced Materials Synthesized with 2-(2-aminoethyl)pyridine

| Material | Key Structural Feature | Notable Property | Potential Application | Reference |

|---|---|---|---|---|

| (2-AEP)₂PbI₄ | 2D hybrid structure with face-to-face stacking of pyridyl rings. | Promotes π-π interactions for charge transport. | Solar absorbers, Optoelectronics | acs.orgnih.gov |

| bis-(2-(2-aminoethyl)pyridino)dicyanoquinodimethane | Molecular crystal with inter- and intramolecular hydrogen bonds. | Strong fluorescence and second-harmonic generation (SHG). | Optical and electroluminescent materials | researchgate.net |

Development of Polymers and Coatings with Specific Chemical Properties

The ability of this compound to act as a chelating ligand—binding to metal ions through its nitrogen atoms—makes it a valuable component for the synthesis of coordination polymers. These materials consist of metal ions linked by organic ligands to form extended one-, two-, or three-dimensional networks. While research into polymers incorporating this specific diamine is an emerging area, the principles of coordination chemistry suggest its utility in creating polymers with interesting catalytic, magnetic, or luminescent properties. nih.govmdpi.comresearchgate.net

A direct application related to coatings has been demonstrated in the context of the hybrid material (2-AEP)₂PbI₄. acs.orgnih.gov Researchers have fabricated thin films of this material using spin-coating techniques. acs.orgnih.gov This process involves dissolving a stoichiometric ratio of the precursor salts, (2-AEP)I and lead iodide, in a solvent like N,N-dimethylformamide (DMF) to create a precursor solution. nih.gov This solution is then spin-coated onto a substrate and annealed to form a solid, thin film. acs.orgnih.gov The ability to process this material into films is a critical step for its integration into electronic devices. acs.orgnih.gov Studies have shown that the solution-processing conditions are crucial, as they can influence the structural diversity and phase purity of the resulting films. acs.orgnih.gov This highlights the compound's role in developing coatings where chemical properties can be finely tuned during fabrication. acs.orgnih.gov

Table 2: Film and Coating Synthesis Parameters

| Material/Coating | Fabrication Method | Precursors | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| (2-AEP)₂PbI₄ Film | Spin-coating | 2-(2-ammonioethyl)pyridine iodide [(2-AEP)I] and Lead Iodide (PbI₂) | N,N-dimethylformamide (DMF) | Solution-processing conditions are critical for obtaining single-phase films. | acs.orgnih.gov |

Applications in Bioinorganic Chemistry and Medicinal Chemistry

Biological Activity through Metal Ion Chelation

The ability of N1-(Pyridin-2-yl)ethane-1,2-diamine and related compounds to bind to metal ions is a key driver of their biological effects. mdpi.com By forming stable complexes with metal ions, these ligands can influence a range of biological processes. mdpi.comnih.gov

The primary mechanism through which this compound and its analogs exert biological activity is by modulating the concentration and availability of metal ions. nih.govnih.gov Metal chelation therapy is a known strategy for managing the dyshomeostasis of transition metal ions, which can prevent the formation of toxic species and reactive oxygen species (ROS). mdpi.comnih.gov

Research on similar chelating agents has demonstrated the ability to mobilize copper ions (Cu(II)) in vivo. nih.gov For instance, compounds structurally related to this compound have been synthesized and studied for their potential as anti-inflammatory agents. These agents work by chelating copper, a metal implicated in inflammatory processes. Speciation calculations based on blood plasma models predicted that these types of chelating agents could effectively mobilize Cu(II). nih.gov The interaction between the chelator, a metal ion, and a biological target, such as a protein, can form a ternary complex that may reduce the toxicity associated with the metal-protein species. nih.gov

By chelating metal ions, this compound derivatives can significantly alter the metal's reactivity and form stable complexes within biological systems. nih.gov For example, studies on copper chelators have shown the formation of stable Cu(II) complexes at physiological pH. nih.gov The geometry of these complexes, often square planar, is determined by the coordination of the ligand to the metal ion. nih.gov This stabilization is crucial, as free transition metal ions can be highly toxic. nih.gov

The selectivity of the chelator for specific metal ions is a critical factor. Research has shown that certain pyridine-containing chelators exhibit greater selectivity for Cu(II) over other biologically relevant metal ions like zinc (Zn(II)) and calcium (Ca(II)), forming weaker complexes with the latter. nih.gov This selectivity is important for minimizing off-target effects. Furthermore, bio-distribution studies using radiolabelled copper complexes of these chelators have indicated tissue accumulation and a favorable biological half-life, suggesting that the chelated metal remains stable and retained in the body long enough to exert a therapeutic effect. nih.gov

Pharmaceutical Development and Drug Discovery

The unique properties of this compound make it a valuable scaffold in pharmaceutical development and drug discovery. chemimpex.com Its ability to act as a ligand in coordination chemistry opens avenues for creating novel compounds with specific biological targets. ontosight.aichemimpex.com

This compound and its derivatives serve as versatile intermediates in the synthesis of more complex molecules. chemimpex.com They can be used to modify existing drug molecules, with the goal of improving efficacy or reducing side effects. chemimpex.com The pyridine (B92270) ring, in particular, can enhance reactivity and solubility, which are important properties in drug formulation. chemimpex.com For instance, derivatives of this compound are used in the development of new medications, including those targeting neurological disorders, due to their potential to cross the blood-brain barrier. chemimpex.com

Table 1: Investigated Applications of this compound Derivatives in Research

| Research Area | Application of Derivative | Rationale | Source(s) |

|---|---|---|---|

| Pharmaceutical Development | Development of new medications for neurological disorders | Ability to cross the blood-brain barrier. | chemimpex.com |

| Agrochemicals | Intermediate in the synthesis of new agrochemicals | Versatile chemical properties. | chemimpex.com |

| Catalysis | Ligand in catalytic processes for organic synthesis | Enhances reaction efficiency and selectivity. | chemimpex.com |

| Materials Science | Component in the creation of advanced polymers and coatings | Provides specific chemical properties for durability. | chemimpex.com |

Researchers are actively exploring the use of this compound as a building block to create compounds with enhanced biological activity. chemimpex.com By forming complexes with various metal ions, these ligands can generate novel metallodrugs. ontosight.ai The biological activity of these metal complexes is often a combination of the properties of the ligand and the coordinated metal ion. For example, metal complexes of similar ligands have been investigated as models for understanding the activity of metalloenzymes. ontosight.ai The study of such complexes contributes to the rational design of new therapeutic agents.

Therapeutic Applications

While research is ongoing, several potential therapeutic applications for this compound and its derivatives have been identified. The primary focus has been on conditions where metal ion dysregulation plays a significant role.

One area of investigation is in the development of anti-inflammatory agents. As mentioned, copper-chelating agents based on similar structures have been studied for their potential to alleviate inflammation, such as that associated with rheumatoid arthritis. nih.gov Another potential application lies in the field of neurodegenerative diseases, such as Alzheimer's disease, where the dyshomeostasis of metal ions like copper, zinc, and iron is believed to contribute to disease progression. nih.gov Chelating agents are being explored as a therapeutic strategy to counteract this imbalance. nih.gov

Furthermore, the structural motif of this compound is found in ligands used to create compounds with potential anticancer properties. For instance, related acridine derivatives have been studied for their ability to intercalate into DNA and inhibit enzymes crucial for cancer cell replication. ontosight.ai

Neurological Disorder Research

The exploration of pyridine-containing compounds in neurological disorder research is an active area. Alterations in the levels of specific neurotransmitters are linked to various neurological conditions such as Parkinson's disease, schizophrenia, depression, and Alzheimer's disease. nih.gov The development of therapeutic agents that can modulate these systems is a key goal in medicinal chemistry.

Research into compounds built on a 2-aminopyridine (B139424) scaffold has shown potential for interacting with key players in neurotransmitter systems. For instance, inhibitors of neuronal nitric oxide synthase (nNOS) are being investigated as a therapeutic approach to protect neurons and slow the progression of neurodegenerative diseases. nih.gov The nitric oxide (NO) signaling pathway is a crucial part of neurotransmission, and its over-activity can lead to nerve cell death. nih.gov The pyridine moiety within these inhibitors plays a significant role in their binding and activity. While direct studies on this compound's interaction with neurotransmitter receptors are not extensively detailed in the provided results, the broader class of aminopyridines is recognized for its potential to modulate neuronal processes.

A major challenge in developing drugs for central nervous system (CNS) disorders is ensuring they can cross the blood-brain barrier (BBB). nih.gov The physicochemical properties of a molecule, such as lipophilicity and the number of rotatable bonds, are critical for BBB permeability. nih.gov A derivative, N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine, is noted for its utility in developing medications targeting neurological disorders, partly due to its ability to cross the BBB. chemimpex.com

To improve brain penetration of potential drug candidates, medicinal chemists systematically modify lead compounds. For a series of 2-aminopyridine based nNOS inhibitors, structural modifications were made to increase lipophilicity and rigidity, factors known to enhance BBB penetration. nih.gov The effectiveness of these changes was evaluated using the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). nih.gov

Table 1: Research Findings on BBB Permeability of 2-Aminopyridine Derivatives

| Compound Modification | Stated Goal | Outcome |

|---|---|---|

| Addition of a C-C triple bond | Increase rigidity | Resulted in analogs 2 and 3. nih.gov |

| Introduction of a pyrrolidine ring | Increase lipophilicity, reduce rotatable bonds | Led to analogs 4-9. nih.gov |

Anticancer Properties of Derivatives

Derivatives of pyridine-containing scaffolds are actively investigated for their potential as anticancer agents. The strategy often involves creating more complex molecules that can interact with specific targets in cancer cells.

One such approach is the development of pyridazinone-based diarylurea derivatives, which are designed as dual antimicrobial and anticancer agents. nih.gov These compounds have shown significant growth inhibition against a variety of cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer. nih.gov For example, compound 10l from one study induced cell cycle arrest in a lung cancer cell line and promoted apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Metal complexes of pyridine-containing ligands have also demonstrated promise. Copper(II) complexes with benzimidazole-derived scaffolds have been reported as potential anticancer agents. nih.gov These complexes have shown in vitro cytotoxicity against MCF-7 breast cancer cell lines, with their mechanism of action believed to involve the generation of reactive oxygen species (ROS). nih.gov

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Pyridazinone-based diarylurea derivatives | Melanoma, NSCLC, Prostate, Colon | Significant growth inhibition (62.21% to 100.14%). nih.gov |

| Compound 10l (a pyridazinone derivative) | A549/ATCC (Lung Cancer) | Induced G0-G1 phase cell cycle arrest; modulated apoptotic genes. nih.gov |

Anti-inflammatory Agent Development (e.g., Copper Chelators)

The chelation of metal ions, particularly copper, is a strategy being explored for the development of anti-inflammatory drugs. Copper-based compounds are being investigated as next-generation nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

A study focused on developing copper chelating agents to alleviate inflammation associated with rheumatoid arthritis. nih.gov A derivative, N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine, was synthesized and studied for its ability to bind copper. nih.gov This compound, along with a similar chelator, showed high selectivity for Cu(II) over other biologically relevant metal ions like Zn(II) and Ca(II). nih.gov The resulting copper complexes were stable at physiological pH, and speciation calculations suggested they could effectively mobilize copper in vivo. nih.gov

Antiviral Drug Design

The pyridine nucleus is a common feature in many antiviral agents. mdpi.com The search for new treatments for viral infections, such as influenza, has led to the design of pyridine derivatives that can interfere with viral replication. nih.gov

One strategy involves developing small molecules that inhibit the protein-protein interactions essential for the assembly of the viral RNA-dependent RNA polymerase (RdRp). nih.gov Pyridine and pyrimidine derivatives have been synthesized as inhibitors of the interaction between the PA and PB1 subunits of the influenza virus polymerase. nih.gov One such derivative showed potent antiviral activity in a plaque reduction assay. nih.gov

Another approach involves the synthesis of pyridine-based N-sulfonamides. In one study, two such compounds demonstrated over 50% viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). researchgate.net

Bioavailability and Pharmacokinetics (for complexes with biological activity)

For any biologically active compound to be effective as a therapeutic agent, it must be bioavailable and possess favorable pharmacokinetic properties. This includes being absorbed, distributed to the target tissue, metabolized, and excreted in a way that allows for a therapeutic effect.

In the context of the anti-inflammatory copper chelators mentioned previously, in vivo studies provided encouraging results. nih.gov Bio-distribution studies of the 64Cu(II)-labelled complexes of N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine showed tissue accumulation and retention. nih.gov This indicates an encouraging biological half-life, a critical pharmacokinetic parameter that influences how long a drug remains active in the body. nih.gov

Mobilization of Metal Ions In Vivo

The ability of chemical compounds to bind to and transport metal ions within a biological system is a critical area of study in bioinorganic and medicinal chemistry. This process, known as metal ion mobilization, can be harnessed for various therapeutic and research purposes, including the treatment of metal-overload disorders or as a tool to probe the physiological roles of different metal ions. However, research specifically detailing the in vivo mobilization of metal ions by the compound This compound is not extensively documented in publicly available scientific literature.

While the pyridine and diamine moieties within the structure of this compound suggest a potential for metal chelation, detailed in vivo studies confirming and characterizing its ability to mobilize specific metal ions are not readily found. The broader class of polyamine and pyridine-containing ligands has been investigated for metal ion chelation. For instance, related but more complex molecules have been studied for their interactions with biologically relevant metal ions such as zinc(II), cadmium(II), and mercury(II). nih.gov These studies often focus on the synthesis of metal complexes and their potential antimicrobial or therapeutic properties, rather than on the specific mobilization of endogenous metal ions in vivo. nih.gov

The exploration of a compound's capacity to mobilize metal ions in vivo typically involves complex experimental setups, including animal models and sophisticated analytical techniques to track the distribution and concentration of metal ions in various tissues and fluids. Such detailed research findings for this compound are not currently available.

Further research would be necessary to establish whether this compound can effectively mobilize metal ions in vivo, which metal ions it has an affinity for, and the biological consequences of such mobilization.

Other Scientific Research Applications

Agrochemical Development

The development of novel pesticides is a continuing area of research in the agrochemical industry, with a focus on creating compounds that are effective and environmentally safe. Pyridine-based compounds are a well-established class of agrochemicals, found in various fungicides, insecticides, and herbicides. While the general class of pyridine (B92270) derivatives is significant in this field, specific research detailing the direct application or development of N1-(Pyridin-2-yl)ethane-1,2-diamine as an active agrochemical ingredient is not extensively documented in publicly available literature. The exploration of related structures in patent literature suggests a broad interest in pyridine derivatives for creating new pesticides, but direct links to this compound remain a specialized area of research.

Intermediate in Specialty Chemical Synthesis

This compound serves as a crucial intermediate or building block in the synthesis of more complex, high-value specialty chemicals. Its utility stems from its nature as a bidentate ligand, capable of binding to a metal atom through two of its nitrogen atoms. smolecule.com This property makes it a foundational component in the design of coordination complexes for catalysis and materials science. smolecule.com

One of the key applications is in the synthesis of sophisticated catalyst systems. For instance, derivatives of this compound are used to create pyridine-imine (PI) nickel (II) and palladium (II) catalysts. These catalysts are employed in olefin insertion polymerization to produce high-molecular-weight polyethylene. nih.govfrontiersin.org The structure of the ligand, derived from the pyridinyl-diamine framework, is critical in shielding the metal center, which in turn influences the properties of the resulting polymer. nih.govfrontiersin.org

The compound also acts as a structural scaffold in the development of new pharmaceutical agents. smolecule.com Its framework provides multiple coordination sites that can be chemically modified to create derivatives with potential biological activities, such as enzyme inhibitors. smolecule.com

Table 1: Applications as a Synthesis Intermediate

| Application Area | Role of this compound | Resulting Specialty Chemical |

|---|---|---|

| Polymer Catalysis | Precursor for Pyridine-Imine (PI) Ligands | Ni(II) and Pd(II) complexes for polyethylene synthesis |

| Pharmaceuticals | Structural Scaffold | Derivatives with potential enzyme inhibition activity |

| Coordination Chemistry | Bidentate Ligand | Metal complexes for materials science research |

Reagent in Advanced Analytical Techniques

The ability of this compound and its derivatives to chelate metal ions makes them valuable reagents in the field of analytical chemistry. Their primary application is in the development of fluorescent sensors for the detection of specific metal ions in various media.

Researchers have designed and synthesized fluorescent probes based on the 2-aminoethylpyridine framework to detect heavy metal ions like iron (Fe³⁺) and mercury (Hg²⁺) in aqueous solutions. semanticscholar.org These sensors operate on a "turn-on" fluorescence mechanism. In the absence of the target ion, the probe exhibits minimal fluorescence. Upon binding with the specific metal ion, a significant enhancement in fluorescence intensity is observed, allowing for sensitive and selective detection. semanticscholar.orgnih.gov

The design of these chemosensors involves reacting a derivative of this compound with a fluorophore-containing molecule. The resulting compound selectively complexes with target metal ions, leading to a measurable change in its photophysical properties. semanticscholar.org The selectivity and sensitivity of these probes make them potentially useful for monitoring trace amounts of heavy metals in environmental water samples or within biological systems. semanticscholar.org

Table 2: Research Findings on Pyridinyl-Diamine Based Fluorescent Sensors

| Sensor Derivative | Target Ion(s) | Detection Mechanism | Application |

|---|---|---|---|

| (E)-4-nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol | Fe³⁺ and Hg²⁺ | Selective fluorescence enhancement ("turn-on") | Detection in aqueous media |

Furthermore, the compound is classified as an analytical reagent suitable for mass spectrometry, indicating its utility in this advanced analytical technique, though specific operational details are proprietary to chemical suppliers. tcichemicals.com

Conclusion and Future Research Directions

Summary of Current Research Landscape

The chemical compound N1-(Pyridin-2-yl)ethane-1,2-diamine and its derivatives are versatile ligands in coordination chemistry. chemimpex.comontosight.ai Current research primarily focuses on their ability to form stable complexes with a variety of metal ions, leading to applications in catalysis, materials science, and biomedical fields. chemimpex.comontosight.ai These compounds are characterized by a flexible backbone and multiple nitrogen donor atoms, which allow for diverse coordination modes with metal centers.

A significant area of investigation involves the synthesis of metal complexes for catalytic purposes. For instance, complexes of related pyridyl-imine ligands with iron(II) have been explored as catalysts in the transfer hydrogenation of ketones. researchgate.net Palladium(II) complexes have also been synthesized and evaluated for their catalytic activity in ethylene (B1197577) polymerization. researchgate.net The catalytic efficiency is often influenced by the structure of the ligand, including the substituents on the pyridine (B92270) ring and the nature of the diamine backbone.

In materials science, these ligands are used to construct coordination polymers and metal-organic frameworks (MOFs). For example, related ligands have been used in the formation of hybrid ultramicroporous materials for gas separation. The ability of the amino groups to participate in hydrogen bonding plays a crucial role in assembling mononuclear complexes into higher-dimensional supramolecular structures. mdpi.com

The biological and medicinal chemistry aspects of this compound and its analogues are also under investigation. They serve as intermediates in the synthesis of biologically active molecules. chemicalbook.com Furthermore, their metal complexes are studied for potential therapeutic applications, including their interactions with biomolecules. The versatility of this class of compounds is highlighted by their use in the development of new drugs, particularly for neurological disorders, due to their potential to cross the blood-brain barrier. chemimpex.comchemimpex.com

The synthesis of this compound and its derivatives is typically achieved through methods such as the reaction of a pyridine derivative with ethylenediamine (B42938) or through Schiff base condensation followed by reduction. ontosight.ai Researchers continue to explore more efficient and environmentally friendly synthetic routes. mdpi.com

Table 1: Summary of Key Research Applications for this compound and Related Compounds

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Catalysis | Transfer hydrogenation of ketones | Iron(II) complexes of pyridyl-imine ligands show catalytic activity. researchgate.net |

| Ethylene polymerization | Palladium(II) complexes act as catalyst precursors. researchgate.net | |

| Materials Science | Gas separation | Used in hybrid ultramicroporous materials. |

| Supramolecular polymers | Hydrogen bonding directs the assembly of 1-D, 2-D, and 3-D structures. mdpi.com | |

| Medicinal Chemistry | Drug development | Serves as a scaffold for compounds targeting neurological disorders. chemimpex.comchemimpex.com |

| Bio-inspired chemistry | Metal complexes are used as models for metalloenzyme activity. ontosight.ai | |

| Analytical Chemistry | Reagent for analysis | Employed in techniques for detecting and quantifying substances. chemimpex.com |

Emerging Areas and Unexplored Research Avenues

While the current research has established a solid foundation, several emerging areas and unexplored avenues warrant further investigation. The development of "smart" materials based on this compound complexes is a promising direction. These could include materials that respond to external stimuli such as light, temperature, or the presence of specific analytes, with potential applications in sensing, drug delivery, and data storage.

The exploration of this compound and its derivatives in the field of environmental remediation is another emerging area. chemimpex.comchemimpex.com Its ability to chelate heavy metal ions suggests potential applications in the removal of toxic metals from contaminated water sources. chemimpex.comchemimpex.com Future research could focus on immobilizing these ligands or their metal complexes onto solid supports to create reusable and efficient systems for environmental cleanup.

In the realm of medicinal chemistry, while the potential for developing new drugs is recognized, the precise mechanisms of action of many of these compounds remain to be fully elucidated. chemimpex.comchemimpex.com A deeper understanding of their interactions with biological targets at a molecular level could pave the way for the rational design of more potent and selective therapeutic agents. The synthesis and biological evaluation of a wider range of derivatives with varied substituents could lead to the discovery of novel drug candidates.

Furthermore, the catalytic applications of this compound complexes could be expanded to a broader scope of organic transformations. Investigating their potential in asymmetric catalysis, where the chirality of the ligand can be used to control the stereochemistry of the product, is a particularly attractive avenue.

Challenges and Opportunities in the Field

The primary challenge in this field is the development of synthetic methods that are not only efficient and high-yielding but also environmentally benign and cost-effective. researchgate.netmdpi.com The optimization of reaction conditions to control the formation of specific isomers and to minimize the generation of byproducts remains a significant hurdle.

Another challenge lies in the detailed characterization of the synthesized complexes and materials. A thorough understanding of their structure-property relationships is crucial for designing new compounds with desired functionalities. This requires a combination of advanced analytical techniques and computational modeling.

Despite these challenges, there are numerous opportunities for advancement. The modular nature of this compound allows for the systematic modification of its structure to fine-tune its electronic and steric properties. This provides a powerful tool for creating a large library of ligands with tailored characteristics for specific applications.

The interdisciplinary nature of this research, spanning coordination chemistry, materials science, catalysis, and medicinal chemistry, presents a significant opportunity for collaboration. By bringing together expertise from different fields, researchers can accelerate the discovery and development of new technologies based on this versatile class of compounds. The potential for creating novel catalysts for green chemistry, advanced materials for energy and environmental applications, and new therapeutic agents for unmet medical needs makes the continued exploration of this compound and its derivatives a highly rewarding endeavor.

Q & A

Q. What reaction conditions optimize the synthesis of Schiff base derivatives from this compound?

- Methodology : Condense with aldehydes/ketones (e.g., 2-pyridinecarboxaldehyde) in refluxing ethanol (3–5 hrs). Catalyze with glacial acetic acid. Yields >70% are achievable. Monitor by FT-IR for imine formation (C=N stretch at ~1640 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.